molecular formula C17H19N5O3S B12311974 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide

Cat. No.: B12311974
M. Wt: 373.4 g/mol
InChI Key: JPNOBIYMAQWEQZ-UHFFFAOYSA-N
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Description

These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide involves multiple steps. One of the key intermediates in the synthesis is 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde . The preparation of this intermediate typically involves the reaction of appropriate starting materials under controlled conditions. The final step involves the sulfonation of the benzaldehyde intermediate to yield the target compound .

Chemical Reactions Analysis

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TAK1 .

Biological Activity

The compound 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including its role as an inhibitor of carbonic anhydrases and its implications in treating various medical conditions.

Chemical Structure

The compound's structure consists of a benzene sulfonamide core linked to an imidazo[1,2-b]pyridazine moiety with an oxan group. This unique structure may contribute to its biological effectiveness.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where starting materials are transformed into the desired sulfonamide derivative through methods such as:

  • Nucleophilic substitution : Introducing the oxan group.
  • Cyclization : Forming the imidazo[1,2-b]pyridazine ring.

Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant inhibitory activity against human carbonic anhydrases (hCAs), particularly hCA II, hCA IX, and hCA XII. The mechanism involves binding to the active site of the enzyme, which is crucial in regulating pH and fluid balance in biological systems.

CompoundIC50 (µM)Target Enzyme
4k< 0.5hCA II
Acetazolamide1.0hCA II

This table highlights the potency of compound 4k compared to acetazolamide, a standard carbonic anhydrase inhibitor .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, sulfonamide derivatives have been evaluated for their efficacy against various bacterial strains. The results indicate that these compounds possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics.

Case Studies

Case Study 1: Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could effectively reduce perfusion pressure through inhibition of calcium channels, suggesting potential therapeutic applications in managing hypertension .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of imidazo[1,2-b]pyridazine derivatives. These compounds were tested against various cancer cell lines, showing significant cytotoxicity and promising results in inhibiting tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational models have predicted parameters such as absorption, distribution, metabolism, and excretion (ADME), indicating favorable profiles for further development .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H19N5O3S/c18-26(23,24)14-3-1-12(2-4-14)15-11-19-17-6-5-16(21-22(15)17)20-13-7-9-25-10-8-13/h1-6,11,13H,7-10H2,(H,20,21)(H2,18,23,24)

InChI Key

JPNOBIYMAQWEQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)S(=O)(=O)N)C=C2

Origin of Product

United States

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